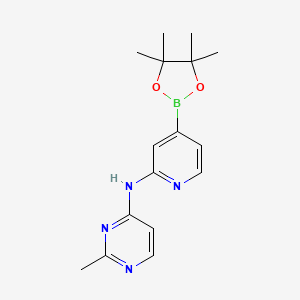
2-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C16H21BN4O2 and its molecular weight is 312.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Organoboron compounds, such as this one, are known to have a wide range of applications in pharmacy and biology . They are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
Organoboron compounds are known for their high reactivity in various transformation processes . They are often used in the organic synthesis of drugs, including the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .
Biochemical Pathways
Organoboron compounds are known to be involved in various biochemical pathways due to their high reactivity . They can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Pharmacokinetics
Organoboron compounds are known for their high stability and low toxicity , which could potentially influence their bioavailability.
Result of Action
Organoboron compounds are often used in the treatment of tumors and microbial infections, and they can also be used to treat anticancer drugs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .
生物活性
The compound 2-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and its implications in therapeutic applications based on diverse research findings.
- Molecular Formula : C12H18BNO2
- Molecular Weight : 234.10 g/mol
- CAS Number : Not specified in the sources but related compounds have CAS numbers indicating a similar structure.
Research indicates that the compound exhibits significant activity against various biological targets, primarily through inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, it has been linked to:
- Inhibition of Phosphoinositide 3-Kinase (PI3K) : A study highlighted that similar compounds with pyridine substitutions showed potent inhibition of PI3K, which is crucial in cancer cell signaling pathways .
- Targeting mTOR : The compound's structural analogs have demonstrated dual inhibition of mTOR and PI3K pathways, suggesting a potential for anticancer applications .
Anticancer Properties
Several studies have reported the anticancer effects of pyrimidine derivatives:
- Cell Viability Assays : Compounds with similar structures showed IC50 values ranging from 10 nM to 100 nM against various cancer cell lines. This indicates a strong potential for therapeutic use in oncology .
- Induction of Apoptosis : Research has shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties:
- Reduction of Pro-inflammatory Cytokines : Studies indicate that related compounds significantly decreased levels of nitric oxide (NO) and interleukin-6 (IL-6) in microglial cells, which are markers of inflammation .
Case Studies
- Case Study on PI3K Inhibition :
- Toxicity Assessment :
Data Table: Biological Activity Summary
特性
IUPAC Name |
2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN4O2/c1-11-18-9-7-13(20-11)21-14-10-12(6-8-19-14)17-22-15(2,3)16(4,5)23-17/h6-10H,1-5H3,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHJEVZUXZHQEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC3=NC(=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














